molecular formula C12H12N2O B11899750 N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 272104-21-9

N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B11899750
CAS No.: 272104-21-9
M. Wt: 200.24 g/mol
InChI Key: ZTDQCWDBVCALBE-UHFFFAOYSA-N
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Description

Evolution of Indene Derivatives in Bioactive Molecule Design

Indene scaffolds have been integral to pharmaceutical development since the mid-20th century, with their bicyclic framework providing optimal geometry for receptor binding. Early work demonstrated that 2,3-dihydro-1H-indene derivatives exhibit enhanced metabolic stability compared to fully aromatic analogs while retaining π-π stacking capabilities. The hydrogenated indene core in N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide reduces planarity, potentially improving bioavailability through decreased crystallization tendencies.

A landmark 2015 study revealed that substituted indene aldehydes synthesized via secondary amine catalysis under mild conditions (25°C, atmospheric pressure) achieved 78–92% yields across 15 substrates. This methodology established indene derivatives as viable intermediates for large-scale production. The table below summarizes key biological activities associated with indene-containing compounds:

Biological Activity Indene Derivative Class Mechanism Reference
Antineoplastic 5-Nitroindene carboxamides Topoisomerase II inhibition
Anti-inflammatory Indene-acetic acid analogs COX-2 selective inhibition
Aromatase inhibition 6-Methoxyindene sulfonamides Heme iron coordination

Catalytic Innovations in Indene Functionalization

The development of transition metal-free indene synthesis marked a paradigm shift in scaffold accessibility. A novel three-component reaction employing N-methylpyrrolidine (30 mol%) as organocatalyst demonstrated remarkable functional group tolerance, producing 2,3-dihydro-1H-indene-5-carbaldehydes with 85% average yield. This advance directly enabled the practical synthesis of precursors for compounds like this compound by providing efficient access to 5-substituted indene intermediates.

Recent computational studies (DFT M06-2X/6-311++G**) on indene cyclization pathways revealed an activation energy of 18.3 kcal/mol for the key -hydride shift, explaining the mild conditions sufficient for indene aldehyde formation. These insights guide contemporary strategies for installing complex substituents, including the cyanoacetamide group, through cascade reactions.

Properties

CAS No.

272104-21-9

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(1-cyano-2,3-dihydro-1H-inden-5-yl)acetamide

InChI

InChI=1S/C12H12N2O/c1-8(15)14-11-4-5-12-9(6-11)2-3-10(12)7-13/h4-6,10H,2-3H2,1H3,(H,14,15)

InChI Key

ZTDQCWDBVCALBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(CC2)C#N

Origin of Product

United States

Preparation Methods

Intramolecular Friedel-Crafts Cyclization

The foundational route begins with 3-acetamido-3-phenylpropanoic acid (3) , synthesized from benzaldehyde (1) via β-amino acid intermediate (2). Key steps include:

  • N-Acylation : Treatment of β-amino acid (2) with acetic anhydride in aqueous NaOH yields 3-acetamido-3-phenylpropanoic acid (3) in 75% yield.

  • Cyclization : Conversion of (3) to its acid chloride using thionyl chloride, followed by AlCl₃-catalyzed intramolecular Friedel-Crafts acylation, produces N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide (4) in 50–60% yield.

Reaction Conditions:

StepReagents/ConditionsYield
N-AcylationAcetic anhydride, NaOH, RT75%
Friedel-CraftsSOCl₂, AlCl₃, CH₂Cl₂, 5°C to RT55%

Horner-Wadsworth-Emmons Olefination

Introduction of the cyano group is achieved via Horner-Wadsworth-Emmons reaction:

  • Olefination : Compound (4) reacts with diethyl cyanomethylphosphonate in THF under NaH, yielding N-(1-(cyanomethylene)-2,3-dihydro-1H-inden-3-yl)acetamide (5) in 62% yield.

Spectral Validation:

  • IR : 2208 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (amide C=O).

  • ¹H NMR : δ 5.75 (s, 1H, CH-CN), 7.85 (d, 1H, NH).

Reductive Amination (Alternative Route)

A patent-derived method uses reductive alkylation of intermediate aldehydes with piperazine/piperidine derivatives:

  • Reduction : Compound (5) is reduced with Raney nickel in formic acid/water to form N-(3-(2-oxoethylidene)-2,3-dihydro-1H-inden-1-yl)acetamide (6) .

  • Alkylation : Reaction of (6) with piperazine derivatives under transfer hydrogenation yields substituted indene-acetamides.

Comparative Analysis of Methodologies

Yield and Scalability

MethodKey StepYieldScalability Challenges
Friedel-CraftsCyclization50–60%High AlCl₃ stoichiometry
Horner-EmmonsCyanomethylene formation62%Sensitivity to base (NaH)
Reductive AminationPiperazine coupling75–85%Purification complexity

Spectroscopic Characterization

N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide (5):

  • Molecular Formula : C₁₂H₁₂N₂O.

  • Exact Mass : 200.09500 Da.

  • ¹³C NMR : δ 117.5 (CN), 168.1 (C=O), 146.7 (Ar-C).

Process Optimization and Challenges

Friedel-Crafts Cyclization

Early attempts using polyphosphoric acid or NaAlCl₄ at 160°C led to decomposition. Optimal conditions:

  • Catalyst : AlCl₃ (5 equiv) in CH₂Cl₂ at 5°C.

  • Workup : Silica gel chromatography (EtOAc/hexane 8:2).

Horner-Emmons Reaction

Substituting Wittig or Reformatsky reagents failed, necessitating phosphonate-based olefination.

Industrial-Scale Considerations

A patent highlights strategies for large-scale synthesis:

  • One-Pot Reactions : Avoid isolation of intermediates (e.g., N-ethyl-acetamide derivatives) to reduce purification steps.

  • Solvent Systems : DMF/water mixtures (0.5–0.8 v/v) enhance solubility of intermediates.

Emerging Methodologies

Recent advances include catalytic asymmetric synthesis of related indene-acetamides using chiral auxiliaries:

  • Chiral Resolution : (R)- and (S)-enantiomers of tert-butyl 4-cyano-2,3-dihydro-1H-inden-1-ylcarbamate achieved via Boc protection and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the indane ring.

    Reduction: Amino derivatives of the indane ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide exhibits various biological activities, including:

2.1 Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, a series of indene derivatives were evaluated for their antibacterial activity against several strains of bacteria using disc diffusion methods. The results demonstrated significant inhibition zones, indicating potential as antibacterial agents .

2.2 Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies reveal that certain derivatives can inhibit the proliferation of cancer cell lines, such as MCF-7 (human breast cancer). The mechanism involves the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (µM)
This compoundMCF-715.4
Derivative AMCF-78.7
Derivative BMCF-712.0

Case Studies

4.1 Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine the effectiveness of various concentrations against selected bacterial strains .

4.2 Evaluation of Anticancer Properties
In another research effort, derivatives of the compound were tested for their ability to induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing that certain derivatives significantly increased early and late apoptotic cell populations compared to controls .

Mechanism of Action

The mechanism of action of N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The indane ring system provides structural stability and can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogs in the Indenyl Acetamide Series

N-(1-Methoxy-2,3-dihydro-1H-inden-5-yl)acetamide (7c)
  • Substituent : Methoxy (-OMe) at position 1.
  • Molecular Formula: C₁₂H₁₃NO₂; Molecular Weight: 205.24 g/mol.
  • Synthesis: Prepared via a photoinduced reaction using methanol and a Kessil lamp (456 nm), yielding 40% isolated yield .
  • The synthesis method contrasts with the ZnI₂/TMSCN-mediated cyanation used for the target compound .
N1-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
  • Substituent : Ketone (-O) at position 1.
  • Molecular Formula: C₁₁H₁₁NO₂; Molecular Weight: 189.21 g/mol.
  • Properties: Commercially available (Thermo Scientific™) and serves as a precursor for cyano derivatives. The ketone group enhances polarity compared to the cyano analog .
N-(2,3-Dihydro-1H-inden-5-yl)acetamide
  • Substituent : Hydrogen (-H) at position 1.
  • Molecular Formula: C₁₁H₁₃NO; Molecular Weight: 175.23 g/mol.
  • Role: Parent compound without substituents at position 1. The absence of a cyano or methoxy group simplifies the structure, likely improving solubility but reducing electronic complexity .

Analogs with Modified Aromatic Cores

Pyridazinone-Based Acetamides
  • Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
  • Structure: Pyridazinone core with acetamide and aryl substitutions.
  • Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization in neutrophils .
  • Comparison: The pyridazinone core introduces different hydrogen-bonding capabilities compared to the indenyl system, highlighting the role of aromatic systems in receptor specificity.
Benzothiazole Derivatives
  • Example : N-Ethyl-N-{1-[(2-methyl-2,3-dihydro-1,3-benzothiazol-6-yl)carbonyl]-1-azaspiro[4.5]decan-3-yl}acetamide (Lig2).
  • Activity : Identified as a hit molecule for LdCysK inhibition .
  • Comparison : The benzothiazole-spiro system introduces steric bulk and conformational rigidity absent in the indenyl acetamide series.

Substituent Effects on Physical and Chemical Properties

  • Crystal Packing: Meta-substituted trichloroacetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) demonstrate that electron-withdrawing groups (e.g., -Cl, -CN) significantly influence crystal parameters and molecular geometry . The cyano group in the target compound may similarly affect its solid-state behavior.
  • Solubility and Reactivity: The cyano group’s electron-withdrawing nature likely reduces the acetamide’s basicity compared to methoxy or hydrogen-substituted analogs, impacting solubility in polar solvents .

Biological Activity

N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

This compound can be synthesized through various methods, including Friedel-Crafts acylation and reductive amination. The general synthetic route involves the acylation of indene derivatives followed by cyanation to introduce the cyano group.

Chemical Formula : C11H11N2O
Molecular Weight : 189.21 g/mol
CAS Number : 58161-35-6

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

These results suggest that the compound could serve as a potential therapeutic agent against resistant bacterial and fungal infections .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies show that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action :
The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may target specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It has been suggested that this compound can trigger apoptotic pathways in cancer cells .

Case Studies

  • Antibacterial Efficacy Study :
    A study conducted on a series of indene derivatives, including this compound, demonstrated moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized the cup plate diffusion method to assess the zone of inhibition .
  • Anticancer Research :
    In a recent investigation into its anticancer properties, this compound was found to significantly reduce the viability of human breast cancer cells (MCF7) in a dose-dependent manner. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves hydrogenation of indene derivatives to form the dihydroindenyl core, followed by cyano substitution at the 1-position. Acetamide functionalization is achieved via nucleophilic acyl substitution or coupling reactions. Optimization requires monitoring solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd/C for hydrogenation). Purity is validated using HPLC and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the indenyl backbone and acetamide moiety. Discrepancies in 1^1H-NMR signals (e.g., overlapping aromatic protons) are resolved using 13^{13}C-NMR or 2D-COSY. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like the cyano (-CN) and amide (-CONH-) stretches. Contradictions between calculated and observed data may arise from tautomerism, requiring computational validation (e.g., DFT calculations) .

Q. What structural features of this compound influence its reactivity in organic synthesis?

  • Methodological Answer : The electron-withdrawing cyano group at the 1-position increases electrophilicity at the indenyl ring, facilitating nucleophilic aromatic substitution. The dihydroindenyl moiety introduces steric constraints, affecting regioselectivity in cross-coupling reactions. The acetamide group participates in hydrogen bonding, influencing solubility and crystal packing .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines the structure by analyzing bond lengths, angles, and torsion angles. For example, the dihedral angle between the indenyl and acetamide planes can reveal steric strain. Discrepancies between experimental and computational models (e.g., from Gaussian) are addressed by refining thermal parameters and validating hydrogen-bonding networks .

Q. What experimental designs are effective for evaluating this compound’s biological activity in cellular assays?

  • Methodological Answer : Use HEK-blue NOD1/NOD2 or THP-1 cells to assess immunomodulatory effects via cytokine profiling (e.g., IL-8, TNF-α). Dose-response curves (0.1–100 µM) are generated with commercial ELISA kits. Control experiments include co-treatment with inhibitors (e.g., NF-κB blockers) to confirm target specificity. Data reproducibility is ensured via triplicate runs and statistical analysis (ANOVA) .

Q. How does the cyano group impact structure-activity relationships (SAR) compared to halogenated analogs?

  • Methodological Answer : Replace the cyano group with halogens (F, Cl) to study electronic effects on receptor binding. For example, fluorinated analogs (e.g., N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide) show enhanced lipophilicity (logP +0.5), improving membrane permeability. Biological assays (e.g., IC50 in enzyme inhibition) quantify potency differences, while molecular docking (AutoDock Vina) visualizes ligand-receptor interactions .

Q. How can contradictory data in synthetic yields be systematically analyzed?

  • Methodological Answer : Perform Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent). For instance, a Plackett-Burman design identified oxygen sensitivity in cyano-group installation as a critical factor. Conflicting HPLC purity data (85% vs. 95%) are resolved by standardizing quenching protocols and using inert atmospheres .

Q. What computational methods validate the compound’s interaction with viral proteins like SARS-CoV-2 nsp1?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model binding to the nsp1 N-terminal domain (PDB: 8A4Y). Free-energy perturbation (FEP) calculates binding affinity (ΔG). Experimental validation uses surface plasmon resonance (SPR) to measure dissociation constants (Kd). Discrepancies between in silico and in vitro data are reconciled by adjusting force-field parameters .

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